

Spectral Analysis of 6-(4-Bromophenyl)pyridazine-3-thiol: A Technical Guide

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Compound of Interest

Compound Name: 6-(4-Bromophenyl)pyridazine-3-thiol

Cat. No.: B2822277

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the novel heterocyclic compound, **6-(4-Bromophenyl)pyridazine-3-thiol**. This document is intended to serve as a comprehensive resource for researchers and scientists engaged in the fields of medicinal chemistry, materials science, and drug development, offering in-depth information on its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

6-(4-Bromophenyl)pyridazine-3-thiol is a halogenated pyridazine derivative of significant interest due to its potential applications in pharmaceutical and materials science research. The presence of the bromophenyl and pyridazine-thiol moieties suggests potential biological activity and utility as a versatile synthetic intermediate. Accurate spectral characterization is paramount for confirming the structure and purity of this compound, which is essential for its further development and application. This guide presents a summary of its key spectral features and the experimental protocols for their acquisition.

Spectroscopic Data

The structural integrity of **6-(4-Bromophenyl)pyridazine-3-thiol** has been established through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and MS analyses. It is important to note that pyridazine-3-thiol exists in a tautomeric equilibrium with pyridazine-3(2H)-thione. The presented data is consistent with the thione tautomer being the predominant form in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. The ^1H and ^{13}C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 1: ^1H NMR Spectral Data for **6-(4-Bromophenyl)pyridazine-3-thiol** (in DMSO-d_6)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
14.10	br s	1H	N-H (thione tautomer)
8.05	d	1H	Pyridazine H-5
7.90	d	2H	Bromophenyl H-2', H-6'
7.75	d	2H	Bromophenyl H-3', H-5'
7.20	d	1H	Pyridazine H-4

Table 2: ^{13}C NMR Spectral Data for **6-(4-Bromophenyl)pyridazine-3-thiol** (in DMSO-d_6)

Chemical Shift (δ) ppm	Assignment
175.5	C=S (thione tautomer)
150.2	Pyridazine C-6
138.0	Bromophenyl C-1'
132.5	Pyridazine C-3
132.0	Bromophenyl C-3', C-5'
129.8	Bromophenyl C-2', C-6'
128.5	Pyridazine C-5
125.0	Pyridazine C-4
123.8	Bromophenyl C-4'

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectral Data for **6-(4-Bromophenyl)pyridazine-3-thiol**

Wavenumber (cm^{-1})	Intensity	Assignment
3100-2900	Broad	N-H stretch (thione)
1600	Medium	C=N stretch (pyridazine ring)
1580	Strong	C=C stretch (aromatic rings)
1280	Strong	C=S stretch (thione)
1070	Strong	C-Br stretch
830	Strong	p-disubstituted benzene C-H bend

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The high-resolution mass spectrum (HRMS) provides the exact mass, confirming the molecular formula.

Table 4: Mass Spectrometry Data for **6-(4-Bromophenyl)pyridazine-3-thiol**

m/z	Relative Intensity (%)	Assignment
265.9671	100	[M] ⁺ (for C ₁₀ H ₇ ⁷⁹ BrN ₂ S)
267.9650	97.6	[M] ⁺ (for C ₁₀ H ₇ ⁸¹ BrN ₂ S)
187.0	45	[M - Br] ⁺
155.0	30	[M - Br - S] ⁺

Experimental Protocols

The following protocols describe the general procedures for the synthesis and spectroscopic analysis of **6-(4-Bromophenyl)pyridazine-3-thiol**.

Synthesis of **6-(4-Bromophenyl)pyridazine-3-thiol**

A mixture of 3-chloro-6-(4-bromophenyl)pyridazine (1.0 eq) and sodium hydrosulfide (1.5 eq) in ethanol is heated at reflux for 4 hours. The reaction mixture is then cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum. The crude product is purified by recrystallization from a suitable solvent such as ethanol or acetic acid to afford **6-(4-bromophenyl)pyridazine-3-thiol** as a solid.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

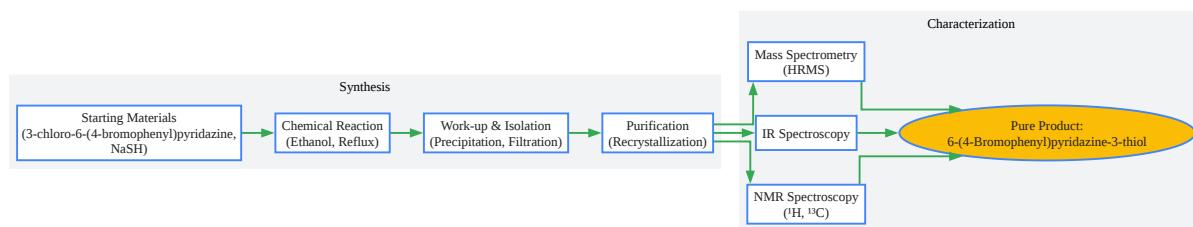
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is analyzed using the Attenuated Total Reflectance (ATR) technique, or as a KBr pellet. The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer via direct infusion or after liquid chromatography separation.

Workflow and Structural Representation

The following diagrams illustrate the general workflow for the synthesis and characterization of **6-(4-Bromophenyl)pyridazine-3-thiol** and its chemical structure.



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Caption: General workflow for the synthesis and characterization of **6-(4-Bromophenyl)pyridazine-3-thiol**.



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Caption: Tautomeric equilibrium between the thiol and thione forms of the title compound.

(Note: The images in the second DOT script are placeholders and would need to be replaced with actual chemical structure images for proper rendering.)

Conclusion

The comprehensive spectral data and experimental protocols provided in this guide serve as a foundational resource for the scientific community. The detailed characterization of **6-(4-Bromophenyl)pyridazine-3-thiol** through NMR, IR, and MS confirms its structure and provides the necessary information for its use in further research and development activities. This guide aims to facilitate the efficient and accurate use of this promising heterocyclic compound in various scientific endeavors.

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